The table below summarizes the key technical information for Irsenontrine maleate.
| Attribute | Description |
|---|---|
| Generic Name | Irsenontrine (also known as E2027) [1] |
| Chemical Name | This compound [2] [3] |
| CAS Number | 1630083-70-3 (maleate salt); 1429509-82-9 (free base) [2] [4] |
| Molecular Formula | C₂₆H₂₆N₄O₇ (maleate salt); C₂₂H₂₂N₄O₃ (free base) [2] [4] |
| Molecular Weight | 506.51 g/mol (maleate salt); 390.44 g/mol (free base) [2] [4] |
| Mechanism of Action | Selective inhibitor of Phosphodiesterase 9A (PDE9A) [5] [1] |
| Route of Administration | Oral [5] |
| Therapeutic Class | Antidementia agent, Neuroprotectant [1] |
| Development Status | Phase II/III for Lewy body disease; Phase II for Dementia (as of Sep 2024) [1] |
Irsenontrine works by selectively inhibiting the phosphodiesterase 9 (PDE9) enzyme [5]. It demonstrates high selectivity, with over 1,800-fold affinity for PDE9 over other PDEs [5]. The therapeutic effect is achieved through the following pathway:
Figure 1: The cognitive improvement effect of Irsenontrine is mediated by the cGMP-PKG-GluA1 signaling pathway.
Preclinical studies in rodent models demonstrate the efficacy of Irsenontrine in improving learning and memory [5].
| Model | Dose & Administration | Key Results | Citation |
|---|---|---|---|
| Naïve Rats | Oral administration | Significantly upregulated cGMP levels in the hippocampus and cerebrospinal fluid (CSF); improved performance in Novel Object Recognition (NOR) test. [5] | [5] |
| l-NAME Model (Model of cGMP pathway downregulation) | Oral administration | Attenuated l-NAME-induced reduction of cGMP in CSF and hippocampus; rescued l-NAME-induced memory impairment in NOR test. [5] | [5] | | Scopolamine Model (Model of memory impairment) | 0.3 & 3.3 mg/kg; p.o. | Showed a significant ameliorative effect on novel object exploration at 3.3 mg/kg. [2] [3] [6] | [2] [3] [6] | | Combination with Memantine | 1 mg/kg Irsenontrine (p.o.) + 1 mg/kg Memantine (p.o.) | Resulted in a significantly higher percentage of novel object exploration than Memantine alone. [2] [6] | [2] [6] |
Irsenontrine is under active clinical investigation.
For research purposes, this compound is typically handled as follows [3]:
The table below summarizes the core chemical information and key selectivity data available for Irsenontrine:
| Property | Description |
|---|---|
| Systematic Name | Irsenontrine (also known as E2027) [1] [2] |
| Chemical Formula | C22H22N4O3 [1] [2] |
| Molecular Weight | 390.44 g/mol [1] [2] |
| CAS Number | 1429509-82-9 [1] [2] |
| Target | Phosphodiesterase 9 (PDE9) [3] [4] [2] |
| Key SAR Insight | Exhibits high selectivity, with >1,800-fold selectivity for PDE9 over other phosphodiesterases (PDEs) [4]. |
The therapeutic effect of Irsenontrine is attributed to its highly selective inhibition of PDE9, which initiates a downstream signaling cascade crucial for learning and memory. The diagram below illustrates this pathway.
Figure 1: The cognitive improvement pathway of Irsenontrine via PDE9 inhibition.
The following section details key experimental findings and the methodologies used to establish the pharmacological profile of Irsenontrine.
Preclinical studies have elucidated the core mechanism and efficacy of Irsenontrine.
A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was developed to support clinical trials by quantifying Irsenontrine levels in human matrices [1]. The key parameters are summarized below.
| Assay Parameter | Details |
|---|---|
| Matrices | Human plasma, urine, and cerebrospinal fluid (CSF) [1] |
| Sample Volume | 50 μL (plasma, CSF); 100 μL (urine, with 50 μL blank plasma added) [1] |
| Extraction Method | Protein precipitation using methanol [1] |
| LC Column | Reverse-phase (Cortecs C18+) [1] |
| Detection | MS/MS with MRM; transitions: m/z 391.3→321.1 (Irsenontrine), m/z 394.2→324.1 (Internal Standard) [1] |
| Run Time | 4.0 minutes [1] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL in all matrices [1] |
| Key Clinical Finding | The assay confirmed a favorable pharmacokinetic profile in humans, with an elimination half-life of ~30 hours and a 3-4.6 fold increase in CSF cGMP, demonstrating target engagement [1] |
The proposed mechanism by which Irsenontrine improves cognitive function is visualized in the diagram below. This pathway synthesizes findings from multiple studies [3] [2] [4].
Diagram of Irsenontrine's mechanism of action via the cGMP-PKG-GluA1 pathway.
Irsenontrine has been evaluated in clinical trials for Dementia with Lewy Bodies (DLB).
Table 1: Core Drug Profile and Quantitative Preclinical Data
| Attribute | Detail |
|---|---|
| Drug Name | Irsenontrine (development code E2027) [1] [2] |
| Molecular Target | Phosphodiesterase 9 (PDE9) [1] |
| Primary Mechanism | Inhibits PDE9, increasing brain cGMP levels to enhance synaptic plasticity and neuronal function [1] [3] |
| Key Preclinical Finding | Enhanced cholinergic function when combined with donepezil in human iPSC-derived neurons and a memory deficit model [1] |
| Clinical Biomarker Effect | Demonstrated effects on CSF proteomics profile in amyloid-positive and amyloid-negative Lewy body dementia patients [2] |
The core methodology from a key preclinical study on irsenontrine is outlined below [1].
1. In Vitro Model - Human iPSC-Derived Neurons:
2. In Vivo Model - Scopolamine-Induced Memory Deficit:
3. Data Analysis:
The therapeutic rationale for irsenontrine is based on enhancing the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway in the brain, which is crucial for learning and memory. The following diagram illustrates this mechanism and the logical flow from its action to potential clinical outcomes.
cGMP signaling pathway targeted by irsenontrine for cognitive enhancement
Irsenontrine has progressed to human clinical trials. Recent data presented at the Alzheimer's Association International Conference (AAIC) in 2024 highlighted its effects on cerebrospinal fluid (CSF) biomarkers [2]. This represents a key translational step, demonstrating the drug's biological activity in patient populations relevant to its proposed mechanism, including those with Lewy body dementia.
The research rationale is strongly grounded in the shared vascular, metabolic, and neurodegenerative mechanisms between erectile dysfunction and cognitive decline, with PDE5/9 inhibitors being investigated as a potential therapeutic strategy for cognitive impairment [3].
Irsenontrine (development code E2027) is an orally active, highly selective phosphodiesterase 9 (PDE9) inhibitor currently under investigation as a potential therapeutic agent for cognitive disorders such as Alzheimer's disease and dementia with Lewy bodies [1] [2]. PDE9 is a cGMP-specific phosphodiesterase that plays a critical role in regulating cyclic GMP (cGMP) signaling in the brain. By inhibiting PDE9, irsenontrine increases intracellular and extracellular cGMP levels, leading to enhanced synaptic plasticity and improved cognitive function [1] [3].
The following diagram illustrates the core nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP signaling pathway that irsenontrine modulates, highlighting its specific target and downstream effects on synaptic plasticity.
Diagram 1: Irsenontrine inhibits PDE9, elevating cGMP and enhancing synaptic plasticity.
Table 1: Selectivity and Potency Profile of Irsenontrine
| Parameter | Value/Result | Experimental Context |
|---|---|---|
| PDE9 Selectivity | >1,800-fold | Selectivity over other PDE families [1] |
| Cognitive Improvement (NOR) | Significant amelioration | Scopolamine-induced rat model, 3.3 mg/kg p.o. [4] [2] |
| cGMP Elevation | Significant upregulation | Observed in hippocampus and CSF of naive rats after oral administration [1] |
| Synaptic Effect | Induces GluA1 phosphorylation | Following cGMP elevation in rat cortical primary neurons [1] |
Table 2: In Vivo Efficacy in Disease Models
| Model | Inducer / Challenge | Irsenontrine Dose (p.o.) | Key Outcome |
|---|---|---|---|
| Cognitive Deficit | Scopolamine | 0.3, 3.3 mg/kg | Significant ameliorative effect on novel object exploration at 3.3 mg/kg [4] [2] |
| Cognitive Impairment | Nω-nitro-L-arginine methyl ester (L-NAME) | Not Specified | Attenuated downregulated cGMP levels and impaired novel object recognition [1] |
| Combination Therapy | Memantine HCl (1 mg/kg) | 1 mg/kg | Significantly higher novel object exploration vs. memantine alone [2] |
This protocol is used to establish the core mechanism of action and selectivity profile of a compound like irsenontrine.
This experiment directly confirms the functional consequence of PDE9 inhibition in a relevant cellular system.
The NOR test is a widely accepted behavioral model for assessing episodic-like memory in rodents, crucial for evaluating pro-cognitive drugs.
The research on irsenontrine is situated within a broader understanding that the NO-sGC-cGMP pathway is downregulated in patients with Alzheimer's disease and dementia with Lewy bodies [1]. The etiology-specific regulation of this pathway, as observed in other disease models like liver fibrosis, underscores the complexity of its biology and the potential for targeted interventions [5].
The ability of irsenontrine to not only improve cognition in standard models but also to reverse deficits in an L-NAME model (which specifically impairs the NO-cGMP pathway) provides strong evidence that its efficacy is mechanism-based [1]. Furthermore, its synergistic effect with memantine, an NMDA receptor antagonist, suggests potential for combination therapies in complex neurodegenerative diseases [2].
Irsenontrine is a highly selective phosphodiesterase 9 (PDE9) inhibitor. PDE9 is the primary enzyme responsible for the hydrolysis and degradation of cyclic guanosine monophosphate (cGMP) in the brain [1] [2]. By inhibiting PDE9, Irsenontrine elevates and prolongs the intracellular concentration of cGMP, which is a critical second messenger in neuronal signaling [1].
The subsequent signaling cascade is summarized in the following pathway diagram:
Irsenontrine acts by inhibiting PDE9, leading to cGMP accumulation and activation of downstream signaling that enhances synaptic plasticity.
The following tables consolidate key quantitative findings from preclinical studies on Irsenontrine.
Table 1: Efficacy and Behavioral Outcomes
| Metric / Model | Result / Effect | Significance / Context |
|---|---|---|
| PDE9 Selectivity | >1,800-fold selectivity over other PDEs [1] | High specificity reduces risk of off-target effects. |
| cGMP Elevation (Rat) | Significant increase in hippocampus & CSF [1] | Confirms target engagement in relevant brain compartments. |
| Learning & Memory (Rat NOR) | Significant improvement in novel object recognition [1] | Demonstrates functional cognitive enhancement. |
| l-NAME Impairment Model | Attenuated cGMP downregulation & memory deficits [1] | Shows efficacy in a model of impaired NO/cGMP signaling. |
Table 2: Key Experimental Protocols and Models
| Protocol Type | Model Description | Key Measurements |
|---|---|---|
| In Vitro Selectivity | Binding affinity assays against a panel of PDEs [1] | IC₅₀ values for Irsenontrine against PDE9 vs. other PDE families. |
| cGMP Level Assessment | Rat cortical primary neurons; naive & l-NAME treated rats [1] | Intracellular cGMP via immunoassay; cGMP in CSF and hippocampal tissue. |
| Synaptic Plasticity Marker | Analysis of neurons and brain tissue [1] | Phosphorylation levels of the GluA1 subunit of AMPA receptors. |
| Behavioral Test (NOR) | Rodent model of episodic memory [1] | Discrimination index between novel and familiar objects. |
Phosphodiesterase 9 (PDE9) inhibition has emerged as a compelling therapeutic strategy for enhancing cognitive function across multiple neuropsychiatric and neurodegenerative conditions. As the enzyme with the highest known affinity for cyclic guanosine monophosphate (cGMP), PDE9 represents a crucial regulatory node in neuronal signaling pathways that underlie synaptic plasticity, learning, and memory. This comprehensive technical review synthesizes current scientific evidence regarding PDE9's role in cognitive processes, detailing the mechanistic basis for its therapeutic potential, summarizing clinical and preclinical development status, and providing detailed experimental methodologies for research applications. The accumulating evidence suggests that PDE9 inhibition produces cognitive enhancement through elevation of neuronal cGMP levels, which activates downstream signaling cascades that promote synaptic plasticity and counteract various pathological processes in neurodegenerative and neuropsychiatric disorders. With multiple PDE9 inhibitors now in clinical development for conditions including Alzheimer's disease, schizophrenia, and depression, understanding the technical nuances of PDE9 biology and inhibition methodologies has become increasingly important for research and drug development professionals.
cGMP Specificity: PDE9 demonstrates the highest binding affinity for cGMP among all PDE families, with a Km value of approximately 70-170 nM, making it particularly efficient at regulating cGMP signaling even at low physiological concentrations [1]. The enzyme functions as a critical regulator of cGMP degradation, thereby controlling the amplitude and duration of cGMP-mediated signaling events in neuronal tissues.
Central Nervous System Distribution: PDE9 is widely expressed throughout brain regions critically involved in cognitive processing, with particularly high density observed in the cortex, hippocampus, basal ganglia, and cerebellum [1]. This distribution pattern aligns with its potential role in modulating cognitive functions, as these regions are essential for learning, memory, and executive function.
Isoform Diversity: The PDE9A gene undergoes alternative splicing, producing at least four distinct isoforms (PDE9A1-PDE9A4) that demonstrate different subcellular localizations [1]. Notably, PDE9A1 shows restricted nuclear localization, suggesting compartmentalized regulation of cGMP signaling within specific neuronal subregions.
The cognitive-enhancing effects of PDE9 inhibition operate through several interconnected molecular mechanisms that ultimately converge on enhanced synaptic plasticity and neuronal function:
cGMP-PKG-CREB Pathway Activation: By inhibiting cGMP degradation, PDE9 inhibitors increase intracellular cGMP levels, leading to activation of protein kinase G (PKG) and subsequent phosphorylation of the cAMP response element-binding protein (CREB) [2]. Phosphorylated CREB then translocates to the nucleus and initiates transcription of genes essential for synaptic plasticity and neuronal survival, including brain-derived neurotrophic factor (BDNF).
Synaptic Plasticity Enhancement: PDE9 inhibition facilitates both early-phase and late-phase long-term potentiation (LTP) in the hippocampus, a fundamental process underlying learning and memory formation [1]. This distinguishes PDE9 inhibitors from acetylcholinesterase inhibitors like donepezil, which primarily enhance early LTP but lack robust effects on late LTP consolidation.
NMDA Receptor Signaling Modulation: PDE9 inhibitors enhance N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic transmission by elevating postsynaptic cGMP levels [3]. This mechanism is particularly relevant for cognitive deficits associated with NMDA receptor hypofunction, as observed in schizophrenia and certain neurodegenerative conditions.
The following diagram illustrates the central signaling pathway through which PDE9 inhibition enhances cognitive function:
Figure 1: PDE9 inhibition enhances cognitive function through the cGMP-PKG-CREB pathway, increasing synaptic plasticity.
The clinical development of PDE9 inhibitors has progressed substantially in recent years, with compounds being investigated for both neurological and cardiovascular indications. The table below summarizes key PDE9 inhibitors in clinical development:
Table 1: PDE9 Inhibitors in Clinical Development
| Compound Name | Development Phase | Primary Indication | Key Characteristics | Clinical Trial Status |
|---|---|---|---|---|
| BI 409306 | Phase II | Schizophrenia, Attenuated Psychosis Syndrome | Promotes synaptic plasticity; improves episodic memory | NCT03351244, NCT03230097 [3] |
| CRD-750 | Phase II | Heart Failure (HFrEF & HFpEF) | Orally-administered; enhances natriuretic peptide signaling | CYCLE-1-REF & CYCLE-2-PEF trials completed enrollment [4] |
| PF-04447943 | Phase II (Completed) | Alzheimer's Disease | Improved cognitive function in preclinical models | Phase II trial completed [1] |
| Edelinontrine | Clinical Trials | Alzheimer's Disease | Increases CSF cGMP; improves memory in rodent models | Phase I/II completed [1] |
| Osoresnontrine | Clinical Trials | Alzheimer's Disease | Facilitates synaptic plasticity; enhances LTP | In clinical development [1] |
BI 409306 for Neurodevelopmental Disorders: A comprehensive clinical program is investigating BI 409306 for schizophrenia and attenuated psychosis syndrome (APS). Preclinical studies demonstrated that BI 409306 significantly mitigated social interaction deficits and dopaminergic dysfunctions in a maternal immune activation model of neurodevelopmental disruption [3]. Importantly, treatment during adolescence showed preventive effects on adult social deficits, supporting its potential application in early intervention strategies.
Cardiovascular Applications: While this review focuses on cognitive applications, it is noteworthy that CRD-750 has advanced to Phase II trials for heart failure with both reduced and preserved ejection fraction [4]. The completion of enrollment in the CYCLE-1-REF (approximately 560 patients) and CYCLE-2-PEF (approximately 300 patients) trials represents a significant milestone, with results expected to be presented at future medical meetings.
Comprehensive preclinical studies across multiple species and disease models have provided compelling evidence for the cognitive-enhancing properties of PDE9 inhibition. The table below summarizes key quantitative findings from preclinical studies:
Table 2: Preclinical Evidence for Cognitive Enhancement by PDE9 Inhibitors
| Compound | Experimental Model | Cognitive Domain | Key Findings | Mechanistic Insights |
|---|---|---|---|---|
| BAY73-6691 | Rodent recognition tasks | Learning & Memory | Enhanced acquisition, consolidation, and retention of LTP | Transformed early LTP into late LTP [1] |
| PF-04447943 | Multiple AD models | Memory | Improved memory performance | Increased cGMP levels in brain [5] |
| WYQ-C36D | Mouse stress models | Depression, Anxiety, Memory | Antidepressant/anxiolytic effects; memory enhancement | Activated cGMP/PKG pathway; increased BDNF [2] |
| BI 409306 | Poly(I:C) MIA model | Social Interaction | Reversed social interaction deficits | Facilitated synaptic plasticity [3] |
| Compound 1h | In vitro models | Multifunctional Activity | PDE9A IC₅₀ = 56 nM; antioxidant capacity (ORAC = 3.3) | No cytotoxicity to neuroblastoma cells [5] |
| KR39526/82 | Cardiac hypertrophy models | N/A | Potent PDE9 inhibition (IC₅₀ = 5 nM/0.4 nM) | Attenuated cardiac hypertrophy and fibrosis [6] |
PDE9 inhibition demonstrates particular promise for Alzheimer's disease treatment, with evidence supporting benefits across multiple pathological domains:
Synaptic Plasticity Enhancement: PDE9 inhibitors consistently enhance long-term potentiation (LTP) in hippocampal slices, with BAY73-6691 shown to not only increase both early and late LTP but also transform early LTP into the more persistent late LTP [1]. This distinguishes PDE9 inhibitors from conventional acetylcholinesterase inhibitors like donepezil, which primarily enhance short-term memory through early LTP effects.
Combination Therapy Potential: Recent research indicates that E2027 (irsenontrine) enhances cholinergic function when combined with donepezil hydrochloride in human iPSC-derived neurons and memory deficit models [7]. This synergistic effect suggests potential for PDE9 inhibitors as adjunctive therapy with existing Alzheimer's medications.
Multi-Target Engagement: Advanced drug design approaches have developed multitarget-directed ligands (MTDLs) that simultaneously inhibit PDE9 and address other pathological processes. Compounds such as 17b and 17d demonstrate potent PDE9 inhibition (IC₅₀ values of 91 and 89 nM, respectively) coupled with significant antioxidant activities [1]. Similarly, Compound 16 exhibits dual functionality by inhibiting PDE9 (IC₅₀ = 34 nM) while also effectively chelating metal ions and inhibiting copper-induced Aβ aggregation [8].
Emerging evidence suggests broader applications for PDE9 inhibition beyond neurodegenerative conditions:
Depression and Anxiety: WYQ-C36D, a novel PDE9 inhibitor, demonstrated significant antidepressant and anxiolytic effects in mouse models of stress-induced depression [2]. These effects were mediated through activation of the cGMP/PKG signaling pathway and subsequent increases in CREB phosphorylation and BDNF expression.
Schizophrenia and Psychotic Disorders: BI 409306 has shown promising effects in models relevant to schizophrenia pathophysiology. In the maternal immune activation model, BI 409306 treatment significantly mitigated social interaction deficits and amphetamine-induced hyperlocomotion [3]. These findings provide preclinical support for ongoing clinical trials of BI 409306 in schizophrenia and attenuated psychosis syndrome.
Enzyme Inhibition Protocols:
Recombinant PDE9 Assays: Standard assays measure the inhibition of recombinant human PDE9 enzyme activity using tritiated cGMP as substrate. The reaction mixture typically includes 50 mM HEPES buffer (pH 7.4), 5 mM MgCl₂, 1 mM dithiothreitol, and varying concentrations of the test compound [5] [6]. After incubation at 30°C for 30-60 minutes, the reaction is terminated by heating, and the hydrolyzed cGMP is separated using ion-exchange chromatography or scintillation proximity assays.
IC₅₀ Determination: Serial dilutions of test compounds are prepared, typically spanning a concentration range from 0.1 nM to 10 μM. Reaction velocities are measured, and IC₅₀ values are calculated using nonlinear regression analysis of concentration-response curves [6]. Reference inhibitors such as BAY73-6691 (IC₅₀ ≈ 48 nM) are included as positive controls.
Selectivity Profiling: To assess specificity, compounds are screened against other PDE families (PDE1-11) using similar assay conditions with appropriate substrates (cGMP or cAMP). Selectivity ratios are calculated by comparing IC₅₀ values against PDE9 with those for other PDE families [8]. High selectivity is critical for minimizing off-target effects.
Neuronal Protection and Signaling:
Cell Viability Assays: HT-22 hippocampal neuronal cells or SH-SY5Y neuroblastoma cells are pretreated with test compounds for 1-2 hours before exposure to neurotoxic insults such as corticosterone (100 μM) or oxidative stress inducers [2]. Viability is assessed after 24 hours using MTS or MTT assays, measuring absorbance at 490-570 nm.
cGMP Measurement: Cellular cGMP levels are quantified using enzyme immunoassays (EIA). Cells are typically incubated with test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation during sample processing. cGMP concentrations are normalized to total cellular protein content [2].
Western Blot Analysis: Key signaling proteins in the cGMP pathway (PKG, CREB, BDNF) are analyzed by western blot. Cells are lysed after compound treatment, proteins separated by SDS-PAGE, and transferred to membranes. Blots are probed with specific antibodies against phospho-CREB (Ser133), total CREB, and BDNF, with detection using enhanced chemiluminescence [2].
Comprehensive behavioral test batteries are employed to evaluate cognitive enhancement and other functional outcomes:
Social Interaction Test: Mice are placed in an apparatus containing an unfamiliar conspecific, and social investigation behaviors (sniffing, following, grooming) are quantified over a specific timeframe (typically 10 minutes) [3]. Increased social interaction indicates improvement in social cognition deficits.
Novel Object Recognition (NOR): Animals are first habituated to an arena with two identical objects, then one object is replaced with a novel object after a delay (typically 24 hours). The discrimination index is calculated as (time with novel object - time with familiar object)/(total exploration time) [1]. Enhanced recognition memory is indicated by increased preference for the novel object.
Forced Swim Test (FST) and Tail Suspension Test (TST): These tests assess antidepressant-like activity by measuring immobility time when mice are placed in an inescapable cylinder of water (FST) or suspended by their tails (TST) [2]. Reduced immobility time indicates antidepressant efficacy.
The following diagram illustrates a typical workflow for evaluating PDE9 inhibitors in preclinical models:
Figure 2: Preclinical evaluation workflow for PDE9 inhibitors, from discovery to mechanistic studies.
The development of multitarget-directed ligands represents a paradigm shift in PDE9 inhibitor research, particularly for complex multifactorial diseases like Alzheimer's:
Dual-Purpose Compounds: Recent efforts have successfully designed molecules that simultaneously inhibit PDE9 while addressing other pathological processes. Notable examples include compounds combining PDE9 inhibition with antioxidant properties [1] [5], metal chelation capabilities [8], or additional inhibition of enzymes such as cholinesterases and histone deacetylases [1].
Structural Optimization: Molecular docking and dynamics simulations have accelerated the rational design of MTDLs, enabling researchers to optimize compound structures for multiple targets while reducing synthetic workload [1]. This approach has yielded compounds such as 17b and 17d, which maintain potent PDE9 inhibition (IC₅₀ ≈ 90 nM) while exhibiting significant antioxidant capacity comparable to melatonin.
Emerging evidence suggests that PDE9 inhibition may offer disease-modifying effects beyond symptomatic cognitive enhancement:
Preventive Applications: Studies with BI 409306 demonstrated that treatment restricted to adolescence could prevent adult social interaction deficits in a maternal immune activation model [3]. This preventive effect supports potential application in early intervention strategies for neurodevelopmental disorders.
Synaptic Preservation: The ability of PDE9 inhibitors to enhance dendritic spine density in hippocampal neurons of APP transgenic mice suggests potential for modifying disease progression in Alzheimer's pathology [1]. This structural preservation of synapses may underlie sustained cognitive benefits.
The mechanism by which Irsenontrine enhances cognitive function involves a sequential pathway that moves from enzymatic inhibition to downstream synaptic changes. The following diagram illustrates this core signaling pathway.
Diagram 1: Irsenontrine activates the cGMP-PKG pathway, leading to GluA1 phosphorylation and enhanced cognition [1] [2] [3].
The proposed mechanism is supported by robust preclinical data. The tables below summarize quantitative findings from these studies.
Table 1: Pharmacological Profile and Neurochemical Effects of Irsenontrine
| Parameter | Finding | Experimental Context |
|---|---|---|
| PDE9 Selectivity | >1,800-fold selectivity over other PDEs [2] | In vitro binding assay |
| cGMP Elevation | Significant increase in CSF and hippocampus [2] [4] | Naive rats, oral administration (10 mg/kg) |
| GluA1 Phosphorylation | Induced following cGMP elevation [2] | Rat cortical primary neurons |
| Target Engagement | 3 to 4.6-fold increase in cGMP in human CSF [4] | Clinical trials, LC-MS/MS analysis |
Table 2: Functional and Behavioral Outcomes in Preclinical Models
| Model | Behavioral Test | Key Result | Significance |
|---|---|---|---|
| Naive Rats | Novel Object Recognition (NOR) | Significant improvement in learning and memory [2] | Proof-of-concept for cognitive enhancement |
| l-NAME Model (Impaired NO-cGMP pathway) | Novel Object Recognition (NOR) | Attenuated memory deficits [2] | Efficacy in a model of cognitive dysfunction |
The credibility of the findings is underpinned by well-established experimental methodologies. The following diagram and descriptions outline the key workflows used in this research.
Diagram 2: Multi-level experimental workflow from *in vitro mechanism to clinical PK analysis [2] [4].*
For a comprehensive understanding, you may also find these related areas of research insightful:
The following table summarizes the key in vitro and in vivo pharmacological and analytical data available for Irsenontrine.
| Aspect | Description | Context / Model |
|---|---|---|
| PDE9 Inhibition | >1,800-fold selectivity over other PDEs [1] | In vitro binding/selectivity assay |
| cGMP Elevation | Significant increase in intracellular cGMP levels [1] | In vitro rat cortical primary neurons |
| Downstream Effect | Phosphorylation of AMPA receptor subunit GluA1 [1] | In vitro, following cGMP elevation |
| LC-MS/MS Assay (LLOQ) | 2 ng/mL [2] | Human plasma, urine, and CSF |
| Chromatographic Run Time | 4 minutes [2] | Reverse-phase LC-MS/MS method |
The search results describe a sequence of investigations into Irsenontrine's mechanism of action, which moves from in vitro to in vivo models. The core in vitro findings are part of the following logical flow:
While the search results do not provide step-by-step laboratory manuals, they outline the core methodologies used in the key experiments.
This protocol is inferred from the described study objectives and outcomes [1].
A detailed LC-MS/MS method for quantifying Irsenontrine in biological matrices is described [2]. The key parameters are summarized below.
Irsenontrine (also known as E2027) is an orally active, highly selective phosphodiesterase 9 (PDE9) inhibitor discovered by Eisai Co., Ltd. It is being developed as a potential therapeutic agent for cognitive dysfunction in conditions like Alzheimer's disease and dementia with Lewy bodies [1] [2] [3]. Its primary mechanism of action is the elevation of cyclic guanosine monophosphate (cGMP) in the central nervous system (CNS), which is crucial for synaptic plasticity and memory formation [3].
The cognitive-enhancing effects of Irsenontrine are mediated through the NO/cGMP signaling pathway. The diagram below illustrates this mechanism and the drug's key effects.
The tables below summarize core quantitative data from preclinical studies on Irsenontrine.
Table 1: In Vitro and In Vivo Pharmacological Profile of Irsenontrine [1] [2] [3]
| Parameter | Finding | Experimental Context |
|---|---|---|
| PDE9 Selectivity | >1,800-fold selective over other PDEs | In vitro enzyme assay |
| cGMP Elevation (In Vitro) | Significant increase | Rat cortical primary neuron culture |
| cGMP Elevation (In Vivo) | Significant upregulation in hippocampus & CSF | Naive rats, oral administration |
| Cognitive Improvement | Significant improvement in novel object recognition | Rats (scopolamine & l-NAME impairment models) |
| Elimination Half-Life | ~30 hours | Human clinical trials |
| Target Engagement (Human) | 3-4.6 fold cGMP increase in CSF | Human clinical trials |
Table 2: Effective Doses in Preclinical Rodent Models [1] [3] [4]
| Experimental Model | Irsenontrine Dose (p.o.) | Key Outcome |
|---|---|---|
| Naive Rats | 10 mg/kg | Elevated cGMP levels in hippocampus and CSF [3]. |
| Scopolamine-induced impairment | 3.3 mg/kg | Significantly ameliorated exploration of novel object [1]. |
| l-NAME-induced impairment | Effective doses reported | Attenuated cGMP downregulation and memory impairment [3]. |
| Combination with Donepezil | Sub-efficacious doses | Synergistic increase in hippocampal ACh and improved novel object discrimination [5] [4]. |
The following sections provide methodologies for key experiments used to evaluate Irsenontrine's effects.
This protocol is used to demonstrate direct target engagement and downstream signaling in neurons [3].
This protocol outlines the in vivo assessment of Irsenontrine's cognitive effects [1] [3].
(Time with Novel Object - Time with Familiar Object) / Total Exploration Time.This LC-MS/MS method is used for pharmacokinetic studies to quantify Irsenontrine levels in plasma, urine, and cerebrospinal fluid (CSF) [2].
The experimental workflow for the in vivo protocol is summarized below.
I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further specifics on a particular assay, feel free to ask.
Irsenontrine (also known as E2027) is an investigational drug classified as a novel phosphodiesterase-9 (PDE9) inhibitor [1] [2]. Its potential for treating cognitive dysfunction is based on a well-defined mechanism of action.
The following diagram illustrates the proposed mechanism by which Irsenontrine enhances cognition, a rationale that supports its testing in behavioral models like the NOR test.
This protocol is adapted from established NOR methodologies [5] and is designed for evaluating a cognitive enhancer like Irsenontrine.
The NOR test is conducted over three consecutive days to assess different memory phases. The workflow for a study investigating Irsenontrine would follow these stages:
1. Animals and Habituation
2. Apparatus and Objects
3. Training Session (T1 - Day 2)
4. Testing Session (T2 - Day 3)
5. Drug Treatment (Irsenontrine Application)
6. Data Collection and Analysis
t_fam: Time spent exploring the familiar object during T2.t_nov: Time spent exploring the novel object during T2.t_fam + t_nov.(t_nov - t_fam) / (t_nov + t_fam). A positive D.I. indicates preference for the novel object, signifying recognition memory.The table below outlines the expected results for a successful NOR test and the interpretation of Irsenontrine's effect.
| Experimental Group | Key Behavioral Metric | Expected Quantitative Outcome (D.I.) | Biological Interpretation |
|---|---|---|---|
| Healthy/Vehicle Control | Preference for novelty | D.I. > 0.25 [5] | Intact recognition memory |
| Cognitive Deficit Model (e.g., scopolamine, aging) | Impaired discrimination | D.I. ≈ 0 (No preference) | Impaired recognition memory | | Deficit Model + Irsenontrine | Restored novelty preference | D.I. > 0.25 (Rescued to control level) | Irsenontrine reverses memory impairment, demonstrating cognitive-enhancing effect |
| Research Context | Administration Route | Dosage Form | Typical Dosage | Dosing Frequency | Treatment Duration |
|---|---|---|---|---|---|
| Preclinical (Rodents) [1] [2] | Oral (p.o.) | Solution in suspension vehicle (e.g., 0.5% methylcellulose) [1] | 0.3 - 3.3 mg/kg (free base) [1] | Once daily | Acute or sub-chronic (e.g., 4 days) [1] |
| Clinical (Human Subjects) [3] | Oral | Capsule | 50 mg (as Irsenontrine) | Once daily | 12 weeks [3] |
This protocol is used to assess episodic recognition memory in rodent models.
A Phase II, randomized, double-blind, placebo-controlled study evaluated irsenontrine in human subjects.
While your focus is on administration routes, in vitro models are crucial for mechanistic studies.
The diagrams below illustrate the molecular mechanism and a typical in vivo experimental workflow for irsenontrine.
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on specific methodologies or need assistance in designing an experiment, please feel free to ask.
The table below summarizes key data for handling irsenontrine free base in a laboratory setting.
| Property | Value / Condition | Note / Context |
|---|---|---|
| Molecular Weight | 390.44 g/mol [1] | Free base form. |
| CAS Number | 1429509-82-9 [1] | Free base form. |
| Chemical Formula | C22H22N4O3 [1] | Free base form. |
| Purity | >99.9% [1] | As supplied by MedChemExpress. |
| Form | Solid [1] | White to off-white. |
| Solubility in DMSO | 12.5 mg/mL (32.02 mM) [1] | Requires warming to 60°C. Hygroscopic DMSO impacts solubility. |
| Short-Term Storage | 4°C [1] | Sealed storage, away from moisture and light. |
| Long-Term Storage | -20°C to -80°C [1] | In solvent, sealed storage, away from moisture and light (1 to 6 months). |
This protocol is for creating stock and working solutions for in vitro assays [1].
Preparation of Stock Solution:
Preparation of Working Solution:
This method describes the preparation of a suspension suitable for oral administration (gavage) to rodents [1].
Protocol 1: Suspension in Saline
Protocol 2: Solution with SBE-β-CD
A robust LC-MS/MS method has been developed for quantifying irsenontrine in biological matrices like plasma, urine, and cerebrospinal fluid (CSF), which is essential for pharmacokinetic studies [2].
Sample Processing (e.g., for Plasma):
Chromatography and Mass Spectrometry Conditions:
Irsenontrine acts as a selective inhibitor of phosphodiesterase 9 (PDE9), the enzyme that breaks down cyclic GMP (cGMP). This leads to increased levels of cGMP in neurons, which activates downstream signaling pathways that are crucial for synaptic plasticity and memory formation [3]. Specifically, the elevated cGMP promotes the phosphorylation of the AMPA receptor subunit GluA1, a key process in strengthening synaptic connections [3]. The following diagram illustrates this pathway and a typical in vivo experiment workflow.
The table below summarizes the key chemical information for Irsenontrine necessary for solution preparation.
| Property | Description |
|---|---|
| CAS Number | 1429509-82-9 [1] [2] [3] |
| Molecular Formula | C₂₂H₂₂N₄O₃ [1] [2] [3] |
| Molecular Weight | 390.44 g/mol [1] [2] [3] |
| Related CAS | Irsenontrine maleate: 1630083-70-3 [4] |
| Appearance | White to off-white solid powder [1] [2] |
Irsenontrine is a potent and selective phosphodiesterase 9 (PDE9) inhibitor [1] [2] [5]. PDE9 enzyme breaks down cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE9, Irsenontrine elevates cGMP levels in the central nervous system, which is believed to support synaptic plasticity and improve cognitive function [5]. This mechanism is being explored for treating cognitive dysfunction.
The following diagram illustrates this signaling pathway and the point of action for Irsenontrine.
The table below consolidates the standard preparation methods for in vitro and in vivo studies.
| Application | Solvent | Target Concentration | Protocol & Notes |
|---|---|---|---|
| In Vitro Stock | DMSO | 10-25 mM [1] [6] | Dissolve in DMSO at 12.5-25 mg/mL (32.02-64.03 mM). Note: DMSO is hygroscopic; use newly opened containers to avoid water absorption [1] [6]. |
| In Vivo (Oral) | 0.5% CMC-Na | 1.25-2.5 mg/mL | Suspend the compound in 0.5% carboxymethyl cellulose sodium (CMC-Na) solution [4]. Vortex thoroughly to create a homogenous suspension. |
| In Vivo (Injection) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1.25 mg/mL | Sequentially add DMSO stock to PEG300, then Tween 80, and finally saline. This yields a clear solution [1] [2] [4]. |
To ensure accuracy, the concentration of DMSO stock solutions can be verified using a validated LC-MS/MS method [5] [7].
The workflow for this analytical process is summarized below.
Irsenontrine (also known as E2027) is a novel, orally active, and selective phosphodiesterase-9 (PDE9) inhibitor discovered at Eisai Co., Ltd [1] [2]. PDE9 enzyme plays a critical role in modulating cyclic guanosine monophosphate (cGMP) levels in the central nervous system. By inhibiting PDE9, Irsenontrine increases cGMP signaling, which is implicated in synaptic plasticity and memory formation [1] [3]. Preclinical in vivo studies have demonstrated that Irsenontrine elevates cGMP levels in the hippocampus and cerebrospinal fluid (CSF) and shows efficacy in improving learning and memory in models of cognitive dysfunction [1] [3]. This application note summarizes a robust liquid chromatography with tandem mass spectrometry (LC-MS/MS) assay for quantifying Irsenontrine in human matrices and presents the resulting pharmacokinetic (PK) data to support its clinical development [1].
A sensitive, reproducible, and rapid LC-MS/MS assay was developed and validated for the determination of Irsenontrine concentrations in human plasma, urine, and cerebrospinal fluid (CSF) [1].
Table 1: Key Parameters of the LC-MS/MS Bioanalytical Method for Irsenontrine
| Parameter | Specification |
|---|---|
| Matrices | Human Plasma, Urine, Cerebrospinal Fluid (CSF) |
| Sample Volume | 50 µL (Plasma, CSF); 100 µL (Urine with 50 µL plasma addback) |
| Extraction Method | Protein Precipitation with Methanol |
| LC Column | Waters Cortecs C18+ (2.7 µm, 2.1 x 50 mm) |
| Mass Spectrometer | Sciex API4000 |
| Ionization Mode | Electrospray Ionization (Positive) |
| MRM Transitions | Irsenontrine: m/z 391.3 → 321.1; IS (Irsenontrine-d3): m/z 394.2 → 324.1 |
| LLOQ | 2 ng/mL |
| Run Time | 4.0 minutes |
| Calibration Range | 2 - 1000 ng/mL |
The validated method was successfully applied to clinical trials, revealing favorable PK properties for Irsenontrine [1]. A key finding was the significant distribution of the drug into the CSF, confirming its ability to engage the central nervous system target.
Table 2: Summary of Key In Vivo Pharmacokinetic Findings for Irsenontrine
| PK Parameter | Finding | Significance |
|---|---|---|
| Elimination Half-life | Approximately 30 hours | Supports once-daily dosing [1]. |
| CSF Distribution | Quantifiable levels detected | Confirms penetration into the central nervous system [1]. |
| Target Engagement | 3-4.6 fold increase in CSF cGMP | Demonstrates pharmacological activity at the target [1]. |
| Oral Activity | Effective in preclinical models (0.3-3.3 mg/kg) | Confirms oral bioavailability and in vivo efficacy [2]. |
The following diagram illustrates the metabolic pathway and site of action of Irsenontrine, leading to the quantified PK outcome of elevated CSF cGMP.
Irsenontrine's Mechanism and PK Outcome
The sample processing procedure for all matrices (plasma, urine, CSF) is based on protein precipitation, with minor modifications as noted. The workflow is as follows:
Sample Preparation Workflow
4.1.1 For Plasma Samples [1]
4.1.2 For Urine and CSF Samples [1]
The bioanalytical method was validated in accordance with standard guidelines. Key performance characteristics are summarized below.
Table 3: Method Validation Performance Data
| Validation Parameter | Performance & Acceptance Criteria |
|---|---|
| Linearity | Calibration range: 2 - 1000 ng/mL. ≥75% of calibration standards met RE ≤±20% at LLOQ and ≤±15% at other levels [1]. |
| Carryover | In blank sample after ULOQ, analyte peak area was ≤20% of LLOQ area, and IS peak area was ≤5% of IS in LLOQ [1]. |
| Selectivity | Verified using blank matrices from six individuals. No significant interference observed at the retention times of analyte and IS [1]. |
| Accuracy & Precision | Within acceptable limits (specific data not provided in results) [1]. |
The described LC-MS/MS assay provides a robust, sensitive, and high-throughput method for the quantitative determination of Irsenontrine in human plasma, urine, and CSF. The method's validation confirms its suitability for supporting clinical pharmacokinetic studies. Data generated using this assay demonstrate that Irsenontrine has a favorable PK profile with good penetration into the central nervous system, as evidenced by measurable CSF levels and a correlated increase in cGMP, confirming target engagement. This information is critical for understanding the drug's exposure-response relationship and guiding its further development as a therapeutic agent for cognitive disorders.
Irsenontrine (E2027) is a novel, highly selective phosphodiesterase 9 (PDE9) inhibitor investigated as a potential therapeutic agent for cognitive dysfunction in conditions like Alzheimer's disease and dementia with Lewy bodies [1]. Its primary mechanism of action involves elevating cyclic GMP (cGMP) levels in the brain, which subsequently enhances synaptic plasticity and improves learning and memory [2] [1].
The cognitive benefits of Irsenontrine are mediated through the NO-cGMP-PKG pathway, which is often downregulated in age-related cognitive disorders [1] [3]. The molecular signaling pathway is illustrated in the diagram below.
The efficacy of Irsenontrine has been validated in multiple preclinical models. Key quantitative data from these studies are summarized in the tables below.
Table 1: In Vitro and Ex Vivo Pharmacological Profile of Irsenontrine
| Parameter | Finding/Result | Experimental Model | Citation |
|---|---|---|---|
| PDE9 Selectivity | >1,800-fold selectivity over other PDEs | In vitro enzyme assay | [1] |
| cGMP Elevation | Significant increase in intracellular cGMP | Rat cortical primary neurons | [1] |
| GluA1 Phosphorylation | Induced following cGMP elevation | Rat cortical primary neurons | [1] |
| Acetylcholine (ACh) Release | Concentration-dependent increase in extracellular ACh | Human iPSC-derived cholinergic neurons | [4] |
Table 2: In Vivo Efficacy of Irsenontrine in Rodent Models
| Parameter | Finding/Result | Experimental Model | Citation |
|---|---|---|---|
| Brain Exposure | Significantly upregulated cGMP in hippocampus and CSF | Naïve rats | [1] |
| Cognitive Behavior | Significantly improved discrimination index | Novel Object Recognition (NOR) test | [1] [4] |
| Model Rescue | Attenuated cGMP downregulation and memory impairment | l-NAME-induced impairment model | [1] |
| Combination Therapy | Synergistic improvement in discrimination index | NOR test with scopolamine model | [4] |
| Neurochemistry | Significant increase in hippocampal ACh levels | Rats treated with E2027 + Donepezil | [4] |
The NOR test is a widely used behavioral assay for assessing episodic-like memory in rodents, which is highly sensitive to the effects of PDE9 inhibition [1] [4].
1.1 Experimental Workflow The following diagram outlines the key stages of the NOR protocol.
1.2 Materials and Reagents
1.3 Procedure
1.4 Data Analysis
This protocol details the biochemical analysis of Irsenontrine's direct molecular effects.
2.1 Materials and Reagents
2.2 Procedure
Drug Treatment and Tissue Collection:
cGMP Measurement by ELISA:
Analysis of GluA1 Phosphorylation by Western Blot:
The presented data and protocols confirm Irsenontrine as a promising cognitive-enhancing agent. A key strategic consideration is its combination with donepezil. Research shows that co-administration at sub-efficacious doses produces a synergistic increase in hippocampal acetylcholine and a significant improvement in memory impairment models, suggesting a powerful multi-target approach for treating dementia [4].
For researchers aiming to explore this further, it is critical to include the l-NAME model of NO-cGMP pathway downregulation. This model not only validates the specific mechanism of action but also effectively recapitulates the pathophysiology found in certain patient populations, thereby increasing the translational value of the findings [1].
Irsenontrine (E2027) is a highly selective phosphodiesterase 9 (PDE9) inhibitor [1]. PDE9 enzyme breaks down cyclic GMP (cGMP) in the brain. By inhibiting PDE9, Irsenontrine increases cGMP levels, which activates downstream signaling pathways critical for synaptic plasticity and memory [1]. This pathway is a potential therapeutic target for cognitive dysfunction in conditions like Alzheimer's disease and Dementia with Lewy Bodies [1] [2].
The diagram below illustrates this core mechanism and the experimental workflow used to validate cognitive improvement.
The following tables summarize key quantitative findings from the search results.
Table 1: In Vivo Dosing and Pharmacodynamic Effects
| Parameter | Value / Outcome | Details |
|---|---|---|
| Administration | Oral | In naive rats and l-NAME-induced impairment models [1]. |
| Key Effect | Significantly increased cGMP levels | Observed in the hippocampus and cerebrospinal fluid (CSF) [1]. |
| Behavioral Outcome | Significantly improved learning and memory | Assessed by the Novel Object Recognition (NOR) test [1]. |
| Therapeutic Effect | Attenuated cognitive deficits | In l-NAME-induced impairment model of downregulated cGMP pathway [1]. |
Table 2: In Vitro Selectivity and Molecular Effects
| Parameter | Value / Outcome | Details |
|---|---|---|
| PDE9 Selectivity | >1,800-fold | Selective for PDE9 over other phosphodiesterases (PDEs) [1]. |
| Cellular Effect | Increased intracellular cGMP | In rat cortical primary neurons [1]. |
| Downstream Effect | Phosphorylation of GluA1 | Induced following cGMP elevation [1]. |
Based on the available information, here are the methodologies for key experiments.
This protocol assesses the effects of Irsenontrine on learning and memory in rodent models.
This protocol measures the direct molecular consequences of PDE9 inhibition.
The table below summarizes the key solubility data for Irsenontrine from technical literature [1].
| Property | Value / Condition | Details |
|---|---|---|
| Solubility in DMSO | 12.5 mg/mL (32.02 mM) | Clear solution. This is the recommended solvent for preparing stock solutions [1]. |
| Molecular Weight | 390.44 g/mol (Free base) | Useful for molarity calculations [1]. |
| Molecular Formula | C₂₂H₂₂N₄O₃ (Free base) | - [1] |
| Appearance | White to off-white solid powder | - [1] |
Here are detailed methodologies for preparing stock and working solutions of Irsenontrine, based on supplier protocols [1].
This protocol is for creating a concentrated stock solution suitable for in vitro studies.
This method uses 0.5% Carboxymethylcellulose sodium (CMC-Na) as a vehicle for animal studies [2].
Irsenontrine is a selective phosphodiesterase 9 (PDE9) inhibitor. The following diagram illustrates its mechanism and a typical in vivo experiment workflow to assess cognitive effects.
The diagram summarizes the key mechanism by which Irsenontrine inhibits PDE9, leading to increased cGMP levels in the brain. This elevated cGMP enhances the phosphorylation of the GluA1 subunit of AMPA receptors, a process critical for synaptic plasticity, which underlies learning and memory [3]. The improved episodic recognition memory observed in animal models is believed to be a result of this pathway [3].
Q1: My Irsenontrine solution in DMSO appears cloudy or has precipitate. What should I do?
Q2: What alternative formulations can I use for in vivo studies if DMSO is not suitable? For in vivo administration, DMSO stock solutions are often further diluted into acceptable vehicles. Here are two proven formulations from the technical data [1]:
Q3: What is the evidence that Irsenontrine can cross the blood-brain barrier? While specific data for Irsenontrine was not found, it is designed for neurological diseases. Preclinical studies on other PDE inhibitors (e.g., PDE5 inhibitors like sildenafil) demonstrate their ability to cross the blood-brain barrier and elevate central cGMP levels [4]. The cognitive improvements seen in animal models with Irsenontrine indirectly support its central activity [3] [1].
Here are answers to common questions about irsenontrine stock solution handling:
The table below summarizes the key quantitative data for irsenontrine stock solution management.
| Aspect | Specification / Recommendation | Notes / Source |
|---|---|---|
| Molecular Weight | 390.44 g/mol [1] | For calculating molarity. |
| Purity | ≥ 98% [2] (one source states 99.91% [1]) | Confirm with Certificate of Analysis. |
| Recommended Solvent | DMSO [1] | Hygroscopic; use newly opened DMSO. |
| Typical Stock Concentration | 10-25 mg/mL (25.6-64.0 mM) in DMSO [1] | May require warming to 60°C to fully dissolve [1]. |
| Short-Term Storage | -20°C, 1 month (sealed, away from light and moisture) [1] [2] | Applies to reconstituted solutions. |
| Long-Term Storage | -80°C, 6 months (sealed, away from light and moisture) [1] [2] | For maximum stability. |
| Aliquoting | Highly Recommended [1] [2] | Prevents repeated freeze-thaw cycles. |
For verifying the concentration and stability of your stock solution or analyzing biological samples, you can refer to the validated LC-MS/MS assay [3].
1. Sample Processing (Protein Precipitation)
2. LC-MS/MS Conditions
This workflow is summarized in the following diagram:
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Precipitation upon storage | Solvent evaporation; cold temperature. | Warm to room temperature and vortex thoroughly. If particles persist, briefly centrifuge and transfer supernatant to a new vial. |
| Low recovery in bioanalysis | Degradation; adsorption to vials. | Use silanized vials. Prepare fresh standard curves. Check the integrity of the stock solution via LC-MS/MS. |
| Inconsistent in vivo results | Unstable dosing solution. | Prepare fresh dosing formulations daily. For oral administration, consider suspending in 0.5% carboxymethylcellulose sodium (CMC-Na) [2]. |
Understanding irsenontrine's mechanism can provide context for its use in neurological disease research. The following diagram illustrates its primary action.
A robust liquid chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed for the precise determination of irsenontrine concentrations in human plasma, urine, and cerebrospinal fluid (CSF). The key parameters of this assay are summarized below [1].
| Parameter | Specification |
|---|---|
| Matrices | Human plasma, urine, cerebrospinal fluid (CSF) |
| Sample Volume | 50 µL (plasma, CSF), 100 µL (urine) |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Run Time | 4.0 minutes |
| Extraction Method | Protein Precipitation |
| Internal Standard | Irsenontrine-d3 (deuterated stable isotope) |
| Linearity | 2 - 1000 ng/mL (8 calibration points) |
| Accuracy & Precision | Within acceptable limits (satisfactory reproducibility) |
Below is the step-by-step sample preparation protocol for plasma, as described in the literature. The method for urine and CSF is similar, with minor modifications in the matrix volume and IS working solution concentration [1].
For researchers aiming to replicate this method, the key instrumentation parameters are as follows [1]:
Since the search results do not directly discuss variability, your troubleshooting should focus on standard bioanalytical and pharmacokinetic factors. Below is a workflow to systematically diagnose potential causes of variable irsenontrine plasma concentrations.
Q1: What is the simplest first step if I suspect assay variability? Perform an Incurred Sample Reanalysis (ISR). The original study used this to confirm the assay's reproducibility over time. Re-analyze a subset of your study samples and compare the results to the original values [1].
Q2: The method uses protein precipitation. Could this be a source of error? Yes. While simple, protein precipitation can cause matrix effects or incomplete extraction. Ensure you are using the specified deuterated internal standard (irsenontrine-d3), as it corrects for these variations and is critical for accuracy [1].
Q3: Are there any known pharmacodynamic factors that could be confused with PK variability? Irsenontrine works by elevating cGMP in the brain. While its pharmacokinetics (what the body does to the drug) show a consistent half-life, the pharmacodynamic response (what the drug does to the body) in terms of cognitive improvement may vary between patients and is not necessarily a reflection of plasma concentration variability [2] [3].
Here are answers to some common technical questions about Irsenontrine:
What is the primary mechanism of action of Irsenontrine? Irsenontrine is a highly selective phosphodiesterase-9 (PDE9) inhibitor [1] [2]. It works by inhibiting the enzyme that breaks down cyclic guanosine monophosphate (cGMP), leading to increased cGMP levels in the brain. This elevation enhances synaptic plasticity and cognitive function, notably through the phosphorylation of the AMPA receptor subunit GluA1, and has shown to improve learning and memory in preclinical models [2].
What are the reported efficacious doses in preclinical studies? In a rat model, oral administration of Irsenontrine at 3.3 mg/kg showed a significant ameliorative effect on novel object recognition, a test for episodic memory. Furthermore, a dose of 1 mg/kg demonstrated a synergistic effect when co-administered with memantine hydrochloride [3].
What is the recommended method for quantifying Irsenontrine in biological samples? The most validated method is a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) assay. The protocol below can be used for precise quantification in human plasma, urine, and cerebrospinal fluid (CSF) samples [1].
This detailed protocol is adapted from a peer-reviewed publication for determining Irsenontrine concentrations in human matrices [1].
Sample Preparation (Protein Precipitation)
Chromatography Conditions
Mass Spectrometry Conditions
Calibration and Validation
The table below summarizes key quantitative data available from the literature.
| Parameter | Reported Value / Range | Context / Matrix | Source |
|---|---|---|---|
| Preclinical Efficacy Dose | 3.3 mg/kg | Oral dose effective in improving novel object recognition in rats [3]. | MedChemExpress |
| Synergistic Dose | 1 mg/kg | Oral dose showing synergy with memantine in rats [3]. | MedChemExpress |
| Analytical LLOQ | 2 ng/mL | Lowest quantifiable concentration in plasma, urine, & CSF [1]. | PMC |
| Human PK (Half-Life) | ~30 hours | Elimination half-life observed in clinical trials [1]. | PMC |
| cGMP Elevation (Human) | 3-4.6 fold | Increase in cerebrospinal fluid (CSF) indicating target engagement [1]. | PMC |
| PDE9 Selectivity | >1800-fold | Selectivity over other phosphodiesterases (PDEs) [2]. | Neuropharmacology |
Problem: Poor chromatography or peak shape in LC-MS/MS.
Problem: Low recovery or signal for Irsenontrine during extraction.
Problem: Inconsistent results in animal behavior models.
The following diagram illustrates the neuronal signaling pathway through which Irsenontrine exerts its cognitive-enhancing effects.
The table below summarizes the key quantitative data from the primary study on Irsenontrine's BBB penetration [1].
| Evidence Type | Experimental Model | Key Findings | Implication for BBB Penetration |
|---|---|---|---|
| Direct Biomarker Elevation | Naïve rats, oral administration | Significant upregulation of cGMP levels in the hippocampus and cerebrospinal fluid (CSF) [1]. | Confirms the compound reaches biophases in brain to inhibit PDE9 and elevate cGMP. |
| Pharmacodynamic Response | Rat cortical primary neurons | Increased intracellular cGMP levels and subsequent phosphorylation of AMPA receptor subunit GluA1 [1]. | Demonstrates compound is active in neurons; supports that central cGMP elevation is due to PDE9 inhibition. |
| Functional Rescue | l-NAME treated rats, oral administration | Attenuated l-NAME-induced downregulation of cGMP in CSF/hippocampus and improved memory [1]. | Confirms BBB penetration is sufficient to produce functional rescue in a disease model. |
The evidence for Irsenontrine's brain penetration is inferred from its pharmacodynamic effects. Below are detailed methodologies for the key experiments cited.
This protocol is used to demonstrate that orally administered Irsenontrine can cross the BBB and inhibit its target, PDE9, in the brain [1].
This behavioral test links the biochemical evidence of BBB penetration to a functional cognitive outcome [1].
(Time with Novel Object - Time with Familiar Object) / Total Exploration Time.The following diagram illustrates the logical flow of experiments used to establish and confirm Irsenontrine's penetration of the Blood-Brain Barrier.
Q1: Has the absolute brain concentration or penetration rate (logBB) of Irsenontrine been directly measured? No. The provided studies do not report direct measurements of Irsenontrine's concentration in the brain (e.g., via mass spectrometry). The evidence for BBB penetration is functional, based on its proven ability to inhibit its target (PDE9) in the brain, leading to a measurable increase in cGMP and subsequent cognitive effects [1].
Q2: What is the mechanism by which Irsenontrine is presumed to cross the BBB? While not explicitly stated for Irsenontrine, its properties align with passive transmembrane diffusion. This mechanism is common for small, lipophilic molecules. The general rule is that compounds with a molecular weight < 400 Da and high lipid solubility are more likely to cross the BBB via this mechanism [2]. Irsenontrine has a molecular weight of 387.4 g/mol, which supports the feasibility of this passive diffusion pathway.
Q3: Are there any efflux transporters (like P-glycoprotein) that could limit its brain uptake? The available research does not investigate this aspect. P-glycoprotein (P-gp) is a major efflux transporter at the BBB that can significantly limit the brain uptake of many drugs, even small, lipophilic ones [3] [2]. Whether Irsenontrine is a substrate for P-gp or other efflux transporters remains an area for further experimental investigation.
The foundational method for measuring Irsenontrine in human plasma, urine, and Cerebrospinal Fluid (CSF) uses Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the standardized protocol [1].
| Protocol Aspect | Specifications |
|---|---|
| Sample Matrices | Human plasma, urine, CSF |
| Sample Volume | 50 µL (plasma, CSF), 100 µL (urine) |
| Internal Standard | Irsenontrine-d3 (deuterated) |
| Extraction Method | Protein precipitation with methanol |
| Chromatography | Column: Reverse-phase (Cortecs C18+) Run Time: 4.0 minutes Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile-methanol (1:1) | | Mass Spectrometry | Ionization: ESI-positive mode Detection: MRM Transitions: m/z 391.3 → 321.1 (Irsenontrine), m/z 394.2 → 324.1 (IS) | | Lower Limit of Quantification (LLOQ) | 2 ng/mL (for all three matrices) |
For the results to be reliable, the bioanalytical method must meet specific validation criteria. The established assay for Irsenontrine has demonstrated the following performance characteristics [1]:
| Validation Parameter | Performance Result |
|---|---|
| Linearity | Calibration curves (2-1000 ng/mL) with ≥75% calibration standards within ±15% RE (except ±20% at LLOQ) |
| Accuracy & Precision | Within acceptable pre-defined limits |
| Carryover | In blank sample after ULOQ, peak area was ≤20% of LLOQ for Irsenontrine and ≤5% for IS |
| Selectivity | Verified using blank matrices from six individuals |
The diagram below outlines the complete sample preparation and analysis process.
Q1: What is the most critical step to ensure reproducibility in this assay? A1: The protein precipitation and reconstitution step is crucial. Strictly adhere to the specified volumes of methanol for precipitation and the reconstitution solution. Incurred Sample Reanalysis (ISR) has demonstrated that this process is highly reproducible, which is vital for generating reliable data during clinical trials [1].
Q2: Can this method be used for animal model studies? A2: The validated method is explicitly for human matrices. While the core LC-MS/MS principles may be transferable, a separate, complete method validation would be required for animal matrices (e.g., rat plasma or CSF) to account for different matrix effects, as nonclinical studies often precede human trials [1].
Q3: Why is a deuterated internal standard used? A3: Using Irsenontrine-d3 as the Internal Standard (IS) corrects for variability during sample preparation and ionization in the mass spectrometer. It compensates for matrix effects and recovery losses, ensuring high accuracy and precision in quantification [1].
Q4: Are there special handling considerations for CSF samples? A4: Yes. While the provided method details the chemical analysis, general CSF biobanking protocols recommend:
For context, Irsenontrine (E2027) is a novel, selective Phosphodiesterase 9 (PDE9) inhibitor. It works by increasing levels of cyclic guanosine monophosphate (cGMP) in the brain. Elevated cGMP is believed to support synaptic plasticity and memory function, making PDE9 inhibition a promising target for treating cognitive disorders like Alzheimer's disease [3] [1] [4].
Irsenontrine is a highly selective phosphodiesterase 9 (PDE9) inhibitor. The key evidence for its selectivity and potency is summarized in the table below.
| Property | Details |
|---|---|
| Primary Target | Phosphodiesterase 9 (PDE9) [1] [2] [3] |
| Reported IC50 (R-enantiomer) | 0.041 μM (41 nM) for (R)-Irsenontrine [4] |
| Selectivity | >1,800-fold selectivity over other phosphodiesterases (PDEs) [1] |
| Mechanism of Action | Selective inhibition of PDE9, leading to increased intracellular cyclic GMP (cGMP) levels [1] |
| Key Downstream Effects | Increased cGMP levels in the hippocampus and cerebrospinal fluid (CSF); phosphorylation of the AMPA receptor subunit GluA1; improved learning and memory in rodent models [1] |
The high selectivity of over 1,800-fold is a crucial finding, as it strongly suggests that the observed cognitive-enhancing effects in preclinical models are specifically due to PDE9 inhibition and not off-target effects on other PDE family members [1].
Irsenontrine works by inhibiting PDE9A, the enzyme responsible for breaking down cyclic GMP (cGMP). By blocking PDE9A, Irsenontrine elevates cGMP levels, which activates downstream signaling pathways critical for synaptic plasticity and memory [1] [5].
The following diagram illustrates the core signaling pathway through which Irsenontrine is understood to exert its effects:
Research indicates that the cGMP pool regulated by PDE9A is independent of nitric oxide (NO) signaling and is instead linked to natriuretic peptide signaling pathways [5]. This distinct mechanism differentiates PDE9 inhibitors from those targeting other cGMP-related PDEs.
To experimentally validate the effects of Irsenontrine in a research setting, the following methodologies from published studies can serve as a reference.
This protocol is used to confirm target engagement by demonstrating that Irsenontrine increases cGMP levels in the brain [1].
This behavioral test assesses episodic recognition memory, which is improved by Irsenontrine [1].
Issue: No observed increase in brain cGMP levels.
Issue: Lack of effect in behavioral cognitive tests.
Issue: Uncertainty about which enantiomer to use.
This section details a published bioanalytical method for quantifying Irsenontrine in human plasma, urine, and cerebrospinal fluid (CSF) using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1] [2].
Q: What is the standard chromatographic method for Irsenontrine?
Q: What is the sample preparation protocol?
Q: What are the detailed LC and MS conditions?
Table 1: Liquid Chromatography Conditions [1]
| Parameter | Specification | | :--- | :--- | | Column | Cortecs C18+, 2.7 μm, 2.1 x 50 mm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile-Methanol (1:1, v/v) | | Gradient | Initial B: 58% (Plasma) or 52% (Urine/CSF), hold to 1.3 min; ramp to 100% B by 1.4 min, hold to 1.8 min; return to initial conditions by 1.9 min, equilibrate until 4.0 min. | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 μL |
Table 2: Mass Spectrometry Conditions [1]
| Parameter | Specification | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Scan Mode | Multiple Reaction Monitoring (MRM) | | Irsenontrine Transition | m/z 391.3 → 321.1 | | Internal Standard Transition| m/z 394.2 → 324.1 | | Collision Energy | 40 eV | | Ion Spray Voltage | 3000 V | | Source Temperature | 500 °C |
The following table summarizes the key validation parameters for the Irsenontrine assay, demonstrating its fitness for purpose in clinical pharmacokinetic studies [1].
Table 3: Method Validation Data for Irsenontrine LC-MS/MS Assay [1]
| Validation Parameter | Result & Performance |
|---|---|
| Linearity Range | 2 - 1000 ng/mL (in plasma, urine, and CSF) |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Accuracy & Precision | Within acceptable predefined limits (satisfactory reproducibility) |
| Carryover | Blank sample after ULOQ had ≤20% of LLOQ response for analyte and ≤5% for IS |
| Selectivity | No interference from blank matrix (tested from 6 individuals) |
| Incurred Sample Reanalysis | Further confirmed method reproducibility |
Here are some common challenges in analytical method development and how to address them, based on general principles and the specifics of the Irsenontrine method.
Q: The method lacks specificity and shows interfering peaks. What should I do?
Q: The results are inconsistent between runs or analysts. How can I improve precision?
Q: How can I assess the robustness of this method in my lab?
For contexts beyond this specific assay, the following diagram and principles outline the standard lifecycle of an analytical procedure in pharmaceutical development [3] [5] [4].
I hope this technical support guide provides a solid foundation for your team's work with Irsenontrine.
The methodology below is adapted from a 2025 study investigating the tissue distribution of Ginsenoside Rh3 (GRh3) in rats, which serves as a robust model for the type of analysis you would perform with Irsenontrine [1].
The workflow for this experimental protocol can be visualized as follows:
Although data for Irsenontrine is unavailable, the table below summarizes the findings for GRh3, illustrating how you can effectively present quantitative tissue distribution results. The key finding was the compound's ability to cross the blood-brain barrier and accumulate in specific brain regions [1].
| Tissue | Concentration (ng/g) |
|---|---|
| Intestine | 15,445.2 |
| Stomach | 2,906.7 |
| Liver | 1,930.8 |
| Hippocampus | 520.0 |
| Other Brain Regions | Detected, lower |
Q1: Why is it crucial to include saline perfusion during tissue collection? A1: Cardiac perfusion with saline is essential to remove blood from the tissue vasculature. This prevents contamination of the tissue sample with the compound remaining in the blood, ensuring that the measured concentration accurately reflects the amount that has been taken up by the tissue itself [1].
Q2: What is the role of the Internal Standard (IS) in the LC-MS/MS analysis? A2: The Internal Standard, which is a structurally similar analog or a stable isotope-labeled version of the analyte, is used to correct for variability during sample processing and analysis. It accounts for losses during extraction, fluctuations in instrument response, and matrix effects, thereby improving the accuracy and precision of the quantification [1].
Q3: How can I confirm that a compound like Irsenontrine has penetrated the brain? A3: To confirm central nervous system (CNS) penetration, the tissue distribution study must include a detailed analysis of specific brain regions (e.g., hippocampus, cortex, brainstem). The quantification of the compound in these regions at levels significantly above the limit of detection provides direct evidence that it can cross the blood-brain barrier [1].
The table below summarizes the available information on Irsenontrine, Memantine, and a common combination therapy.
| Drug / Therapy | Mechanism of Action | Relevant Combinations | Development Stage / Key Findings |
|---|---|---|---|
| Irsenontrine (E2027) | Phosphodiesterase 9 (PDE9) inhibitor; increases cyclic guanosine monophosphate (cGMP) in the brain [1]. | Studied in combination with donepezil (a cholinesterase inhibitor) [1]. | Preclinical research; enhanced cholinergic function when combined with donepezil in a memory deficit model [1]. |
| Memantine | NMDA receptor antagonist; blocks pathologically active glutamate receptors to prevent excitotoxicity [2] [3]. | Approved and commonly used in combination with donepezil for moderate to severe Alzheimer's Disease [4]. | Approved therapy; network meta-analyses support its use in combination with donepezil for moderate to severe AD [5] [4]. |
| Memantine + Donepezil | Combined NMDA receptor blockade and cholinesterase inhibition [4]. | Fixed-dose combination therapy [4]. | Approved therapy; shown to be effective for cognitive benefit in moderate to severe Alzheimer's disease [4]. |
One preclinical study provides a potential experimental model for how Irsenontrine's effects can be investigated in a combination setting:
The diagram below illustrates the distinct mechanisms of action for Irsenontrine and Memantine, highlighting how they might theoretically interact in a combination therapy targeting different pathways.
The following table consolidates the key findings from clinical trials of Irsenontrine, particularly in patients with DLB.
| Trial Aspect | Details and Results |
|---|---|
| Primary Outcome | Trial failed to meet its primary objective of improving cognitive function in DLB patients over 12 weeks [1]. |
| Trial Design | 12-week, randomized, placebo-controlled Phase 2/3 trial in 196 participants with DLB [1]. |
| Key Biomarker Result | Robust 239% average increase in cerebrospinal fluid (CSF) cyclic GMP (cGMP) levels, confirming target engagement [2]. |
| Amyloid Copathology | CSF cGMP increase was consistent regardless of amyloid co-pathology status; clinical outcomes did not consistently correlate with amyloid status [2]. |
| Post-Hoc Analysis | A trend toward greater improvement was seen in the "pure DLB" subgroup compared to the "DLB with Alzheimer's changes" subgroup, though it was not statistically significant [1]. |
Before clinical trials, extensive preclinical studies established the drug's mechanism of action and potential benefits, as summarized below.
| Aspect | Preclinical Findings |
|---|---|
| Mechanism of Action | Highly selective inhibition of Phosphodiesterase 9 (PDE9), increasing cyclic GMP (cGMP) in the brain [3] [4]. |
| Downstream Effects | Increased phosphorylation of the GluA1 subunit of AMPA receptors, which is crucial for synaptic plasticity and long-term potentiation (LTP) [4]. |
| Cognitive Outcomes | Oral administration significantly improved learning and memory in a novel object recognition test in naive rats and in a rat model with impaired cGMP pathways [4]. |
| Combination Therapy | Research on human iPSC-derived neurons suggests that Irsenontrine may enhance cholinergic function when combined with donepezil, a common Alzheimer's drug [5]. |
The proposed mechanism by which Irsenontrine is believed to improve cognitive function involves a specific signaling pathway within neurons.
A typical in-vivo experiment to validate this pathway and the drug's efficacy would follow the workflow below.
The collective data presents a key question for researchers: why did a drug with a strong mechanistic rationale and clear target engagement fail its primary clinical endpoint?
Irsenontrine represents a mechanistically sound approach that successfully targeted the PDE9 enzyme but failed to translate that effect into a measurable cognitive benefit in a heterogeneous DLB population within a 12-week period.
Irsenontrine (E2027) is a highly selective phosphodiesterase 9 (PDE9) inhibitor [1]. PDE9 enzyme breaks down cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE9, Irsenontrine elevates cGMP levels, which is known to play a critical role in synaptic plasticity and memory formation [1] [2].
The diagram below illustrates this signaling pathway.
Supporting experimental data from preclinical studies is summarized in the table below.
| Experimental Model | Key Findings | Reference |
|---|---|---|
| In Vitro (Rat cortical neurons) | Irsenontrine significantly increased intracellular cGMP levels and induced phosphorylation of the AMPA receptor subunit GluA1 [1]. | [1] |
| In Vivo (Naive rats) | Oral administration significantly upregulated cGMP levels in the hippocampus and cerebrospinal fluid (CSF). Improved learning and memory in a novel object recognition test [1]. | [1] |
| In Vivo (l-NAME impaired rat model) | Attenuated the reduction in CSF and hippocampal cGMP levels and rescued learning and memory deficits [1]. | [1] |
| In Vivo (Scopolamine-induced rat model) | Showed a significant ameliorative effect on novel object recognition at 3.3 mg/kg. Demonstrated synergistic effects when co-administered with memantine [3]. | [3] |
A robust LC-MS/MS assay was developed to support clinical trials by quantifying Irsenontrine concentrations in human plasma, urine, and CSF [4]. Key methodology details:
The failure of the DLB trial highlights a critical challenge in dementia drug development: patient population heterogeneity [5] [6]. A key insight from an exploratory analysis was that participants with "pure DLB" (without co-existing Alzheimer's pathology) showed a greater, though not statistically significant, improvement trend compared to those with mixed DLB-AD pathology [5]. This suggests that future trial designs may require stratification using biomarkers to identify patients most likely to respond [5] [6].
Table 1: Selectivity Profile of Irsenontrine (E2027) [1] [2]
| Phosphodiesterase (PDE) Family | Selectivity of Irsenontrine |
|---|---|
| PDE9 | Primary target (highly selective) |
| All other tested PDEs (e.g., PDE1, PDE2, PDE4, PDE5, etc.) | >1,800-fold selectivity over other PDEs |
Table 2: Comparison with Other PDE Inhibitors in Development
| PDE Inhibitor | Primary Target | Reported Selectivity / Key Differentiator | Therapeutic Focus for Cognition |
|---|---|---|---|
| Irsenontrine (E2027) | PDE9 | >1,800-fold selective for PDE9 over other PDE families [1] [2] | Alzheimer's disease, Dementia with Lewy Bodies [2] [3] |
| PF-04447943 | PDE9 | Selective PDE9 inhibitor [4] | Alzheimer's disease, age-related cognitive decline [4] |
| Sildenafil, Vardenafil | PDE5 | Vardenafil IC~50~ ~0.1-0.4 nM; Sildenafil IC~50~ ~4 nM [5] | Potential cognitive benefits via vascular and neuronal effects [5] |
| ITI-214 | PDE1 | Inhibits both cAMP and cGMP hydrolysis [6] | Parkinson's disease, Schizophrenia, Heart Failure [6] |
| Roflumilast | PDE4 | - | Depression, cognitive enhancement [7] |
The following experimental details underpin the data in the tables above.
L-NAME (an nitric oxide synthase inhibitor) [2].L-NAME was administered to reduce brain cGMP. Irsenontrine was administered orally, and its effect on cGMP levels in the hippocampus and cerebrospinal fluid was measured. Memory was assessed by the animal's ability to discriminate between a familiar and a novel object [2].L-NAME impaired memory and reduced cGMP. Oral administration of irsenontrine reversed the memory deficit and restored cGMP levels in the brain [2].Irsenontrine's cognitive benefits are mediated through the NO-cGMP pathway, which is crucial for synaptic plasticity and memory. The following diagram illustrates this signaling pathway and the drug's specific action.
Irsenontrine is a novel, orally active, and highly selective phosphodiesterase 9 (PDE9) inhibitor [1] [2] [3]. The proposed pathway for its cognitive-enhancing effects is outlined below.
The table below summarizes key findings from preclinical and clinical studies.
| Aspect | Details |
|---|---|
| Drug Name | Irsenontrine (development code E2027) [2] [3] |
| Mechanism | Selective Phosphodiesterase 9 (PDE9) inhibitor [1] [2] |
| Key Preclinical Findings | - cGMP Elevation: Significantly increased cGMP levels in the hippocampus and cerebrospinal fluid of rats [2].
The failure of the clinical trial highlights critical considerations for future drug development, not just for Irsenontrine but for the field:
The tables below provide a direct comparison between Irsenontrine and other classes of drugs that elevate cGMP or inhibit its downstream effector, PKG.
Table 1: Comparison with Other PDE Inhibitors This table compares Irsenontrine with other Phosphodiesterase (PDE) inhibitors based on target, mechanism, key experimental data, and research context.
| Agent Name | Primary Target (Selectivity) | Mechanism of Action | Key Experimental Data & Model | Reported Effects / Indications (Research Context) |
|---|---|---|---|---|
| Irsenontrine (E2027) | PDE9 (>1,800-fold over other PDEs) [1] | Inhibits cGMP degradation, elevating intracellular & brain cGMP [1] | ↑ cGMP in rat cortex/hip.; ↑ GluA1 phosph.; improved NOR in rats & l-NAME impairment model [1] | Cognitive enhancement; potential for Alzheimer's disease & Lewy body dementia [1] |
| PDE5 Inhibitors (e.g., Sildenafil, Vardenafil) | PDE5 [2] | Inhibits cGMP degradation, primarily in vascular smooth muscle [2] | Preclinical: Improved cognition in rodents; Clinical: Mixed results in cognitive trials [2] [3] | Erectile dysfunction, pulmonary hypertension; investigational for cognitive decline [2] | | Non-selective PDE Inhibitor (Pentoxifylline, PTX) | PDE (broad-spectrum) [4] | Non-selective PDE inhibition, limits cGMP & cAMP degradation [4] | Moderate, non-significant renoprotective effects in rat model of renal fibrosis [4] | Investigated for renal fibrosis; less effective than sGC stimulators in one study [4] |
Table 2: Comparison with PKG Inhibitors and Other cGMP Pathway Modulators This table compares Irsenontrine with agents that have different or opposing mechanisms of action on the cGMP pathway.
| Agent Name / Class | Primary Target | Mechanism of Action | Key Experimental Data (In Vitro/Ex Vivo) | Research Application / Context |
|---|
| sGC Stimulators (e.g., Vericiguat, BAY-41-2272) | Soluble Guanylyl Cyclase (sGC) [4] [5] | Increases cGMP production by stimulating sGC [4] [5] | BAY-41-2272: ↑ NO-induced cGMP; reduced matrix accumulation & inflammation in rat renal fibrosis model [4] | Heart failure (Vericiguat approved for HFrEF); investigational for renal & cognitive diseases [4] [5] [3] | | PKG Inhibitors (e.g., Rp-8-pCPT-cGMPS, KT-5823) | cGMP-dependent Protein Kinase (PKG) [6] | Competitive antagonism at cGMP binding site (Rp diastereomers) or ATP-binding site (KT-5823) [6] | Rp-8-pCPT-cGMPS: Ki = 0.29-0.7 µM (PKG-II); KT-5823: Ki = 0.23 µM (PKG-Iα) [6] | Used as tool compounds to analyze specific PKG functions in vitro; potential therapeutic targets explored [6] |
Here are the summarized methodologies for key experiments cited in the tables, providing context for the data.
Irsenontrine (E2027) - Cognitive Behavioral Test [1]
sGC Stimulator (BAY 41-2272) - Anti-fibrotic Study [4]
PKG Inhibitors - Specificity Profiling [6]
The diagram below illustrates the core cGMP/PKG signaling pathway, highlighting the points of action for the various agents discussed in this guide. This visual should help clarify their mechanisms and relationships.
Irsenontrine is a novel, highly selective phosphodiesterase 9 (PDE9) inhibitor currently under clinical investigation for treating cognitive dysfunction in neurological disorders like Dementia with Lewy Bodies (DLB) [1]. Its core mechanism is to inhibit the PDE9 enzyme, which specifically hydrolyzes and breaks down cyclic guanosine monophosphate (cGMP) in the brain [2] [3].
The proposed neuroprotective and cognitive-enhancing effects of Irsenontrine work through the following pathway, which synthesizes findings from multiple preclinical studies [2] [4] [3]:
This elevation of cGMP is crucial because the NO-cGMP signaling pathway is often downregulated in patients with Alzheimer's disease (AD) and DLB [3].
The following table summarizes key quantitative findings from preclinical studies on Irsenontrine.
| Experimental Model | Key Findings | Measured Outcomes |
|---|---|---|
| Rat Primary Cortical Neurons [3] | Increased intracellular cGMP; Induced phosphorylation of AMPA receptor subunit GluA1. | Specific quantitative data not provided in available abstracts. |
| Naive Rats [3] | Significant upregulation of cGMP levels in hippocampus and cerebrospinal fluid (CSF). | Confirmed target engagement in the brain. |
| Novel Object Recognition (NOR) Test in Rats [3] | Significantly improved learning and memory. | Increased discrimination index. |
| Rat Model of Impairment (I-NAME) [3] | Attenuated cGMP downregulation and rescued memory deficits. | Restored performance in NOR test. |
| Rat Models + Human iPSC-derived Neurons [4] | Co-administration with donepezil synergistically increased extracellular ACh levels. | Significant increase in hippocampal ACh; Improved NOR performance at sub-efficacious doses. |
Irsenontrine belongs to a broader class of drugs that modulate cyclic nucleotide signaling. The table below compares it with other well-known Phosphodiesterase inhibitors.
| Feature | Irsenontrine (PDE9 Inhibitor) | PDE5 Inhibitors (e.g., Sildenafil) | PDE4 Inhibitors (e.g., Rolipram) |
|---|---|---|---|
| Primary Target | PDE9 [2] [3] | PDE5 [5] | PDE4 |
| Main Substrate | cGMP [2] [3] | cGMP [5] | cAMP |
| Key Proposed Cognitive Mechanism | Elevates central cGMP, enhancing glutamatergic transmission and synaptic plasticity [2] [3]. | Elevates cGMP, primarily improving cerebrovascular blood flow and neurovascular coupling [5]. | Elevates central cAMP, reducing neuroinflammation. |
| Therapeutic Focus | Cognitive dysfunction in AD and DLB [2] [6] [3] | Erectile dysfunction, Pulmonary arterial hypertension; investigated for cognitive decline [5]. | Investigated for AD, depression, and Huntington's disease. |
| Central Penetration | Designed for central action; cGMP elevation confirmed in CSF [3]. | Varies by compound; sildenafil and vardenafil can cross the BBB [5]. | Generally good. |
To help in evaluating the experimental data, here are summaries of the key methodologies used in the cited research.
1. Novel Object Recognition (NOR) Test [3]:
2. LC-MS/MS Bioanalytical Assay [7]:
3. In Vitro Cholinergic Function Model [4]:
The transition from promising preclinical results to clinical success has encountered hurdles:
The table below summarizes the key characteristics of the two PDE9 inhibitors based on the search results.
| Feature | Irsenontrine (E2027) | BI 409306 |
|---|---|---|
| Development Status | Preclinical/Early Clinical (as of 2025) [1] [2] | Discontinued (Alzheimer's disease); Phase 2 completed (Schizophrenia) [3] [4] |
| Primary Therapeutic Focus | Cognitive dysfunction (e.g., Alzheimer's disease, dementia with Lewy bodies) [2] | Cognitive impairment in Alzheimer's Disease and Schizophrenia [3] [4] |
| Key Mechanism & Pathway | Inhibits PDE9 → increases cGMP → induces GluA1 phosphorylation → improves synaptic plasticity & memory [2] | Inhibits PDE9A → increases brain cGMP → modulates nitric oxide & glutamate signaling → enhances synaptic plasticity [4] |
| Reported Efficacy | Improved learning & memory in novel object recognition tests in rats [2] | No significant improvement over placebo in cognitive function in Phase II trials for schizophrenia [3] |
| Reported Safety & Tolerability | Not fully characterized in humans (preclinical stage) [2] | Generally well-tolerated; dose-dependent adverse events; most common were eye disorders (e.g., light phobia) [5] [4] |
Here is a more detailed look at the experimental methodologies and key findings for each compound.
The preclinical studies for Irsenontrine focused on establishing its mechanism and proving its cognitive benefits in rodent models.
L-NAME (an inhibitor of nitric oxide synthase that downregulates the cGMP pathway) [2].L-NAME [2].The clinical development of BI 409306 involved early safety studies and later-phase efficacy trials.
Both Irsenontrine and BI 409306 are designed to inhibit the PDE9 enzyme, which degrades the intracellular second messenger, cyclic GMP (cGMP). The following diagram illustrates this common pathway and its intended effects on cognition.
The available data presents two distinct pictures:
This contrast highlights a common challenge in drug development: promising preclinical data does not always predict clinical success. For a complete comparison, data from similar phases of development (e.g., clinical trial results for Irsenontrine) would be necessary.
Irsenontrine, also known as E2027, is a novel, potent, and highly selective phosphodiesterase-9 (PDE9) inhibitor discovered by Eisai Co., Ltd [1]. PDE9 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE9, irsenontrine increases cGMP levels, which is a key second messenger involved in synaptic plasticity, neuronal function, and memory [1] [2].
The anticipated benefits of Irsenontrine are based on its mechanism of action and short-term animal studies. The signaling pathway below illustrates how it is proposed to work.
The table below summarizes key supporting evidence from preclinical and early-phase human studies.
| Aspect | Experimental Model/Context | Key Findings | Reference |
|---|---|---|---|
| Selectivity & cGMP Elevation | In vitro assay | >1,800-fold selectivity for PDE9 over other PDEs. | [1] |
| cGMP Elevation in CNS | Rats (oral administration) | Significantly increased cGMP levels in the hippocampus and cerebrospinal fluid (CSF). | [1] |
| Cognitive Improvement | Rat Novel Object Recognition test | Significantly improved learning and memory. | [1] |
| Synaptic Mechanism | Rat cortical primary neurons | Increased cGMP led to phosphorylation of AMPA receptor subunit GluA1. | [1] |
| Combination with Donepezil | Rat models & human iPSC-derived neurons | Synergistically increased acetylcholine levels when combined with a sub-efficacious dose of donepezil. | [2] |
| Human PK & Target Engagement | Early-phase human clinical trials | Elevated cGMP in CSF by approximately 3-4.6 fold, indicating target engagement. | [3] |
A significant setback was reported for a Phase 2/3 clinical trial of Irsenontrine in patients with Dementia with Lewy Bodies (DLB). The 12-week study failed to meet its primary objectives of demonstrating improvement in cognitive function compared to a placebo [4].
This trial result is the most recent and definitive clinical data available from the search. No information was found on the long-term effects of Irsenontrine in humans, as the failed trial was relatively short (12 weeks), and no long-term extension studies or successful Phase 3 trials in Alzheimer's disease were identified.
For the purpose of your comparison guide, it is important to note: